Chlorure de N-benzylquinidinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

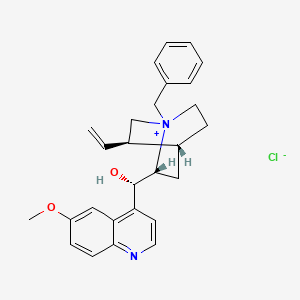

N-Benzylquinidinium Chloride is a complex organic compound with a unique structure that includes a quinoline moiety and a bicyclic azoniabicyclo octane system

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mécanisme D'action

Target of Action

N-Benzylquinidinium Chloride is primarily used as a chiral phase transfer catalyst (PTC) . As a PTC, it facilitates the migration of a reactant from one phase to another and increases the rate of reaction.

Mode of Action

As a chiral phase transfer catalyst, N-Benzylquinidinium Chloride operates by transferring a reactant from the aqueous phase, where it is soluble, to the organic phase, where the reaction occurs . This transfer is facilitated by the compound’s unique structure, which allows it to interact with both phases.

Biochemical Pathways

The specific biochemical pathways affected by N-Benzylquinidinium Chloride are dependent on the reaction it is catalyzing. As a phase transfer catalyst, it can be involved in a wide variety of reactions, each with its own unique set of pathways .

Result of Action

The result of N-Benzylquinidinium Chloride’s action is the facilitation of chemical reactions that would otherwise be slow or impossible. By acting as a phase transfer catalyst, it enables reactants to move between phases and react more efficiently .

Action Environment

The efficacy and stability of N-Benzylquinidinium Chloride as a phase transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . It is stable under normal temperatures and pressures and can be stored at room temperature in well-closed, light-resistant containers .

Analyse Biochimique

Biochemical Properties

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors, influencing their activity and leading to downstream biochemical effects. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to significant physiological outcomes, making the compound a subject of interest in biomedical research .

Molecular Mechanism

At the molecular level, (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s role in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies provide insights into the compound’s potential therapeutic applications and its behavior under different experimental conditions .

Dosage Effects in Animal Models

The effects of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on physiological processes .

Transport and Distribution

The transport and distribution of (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylquinidinium Chloride typically involves multiple steps, including the formation of the bicyclic azoniabicyclo octane system and the attachment of the quinoline moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form different stereoisomers or to modify the functional groups.

Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various stereoisomers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride

- ®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol

Uniqueness

What sets N-Benzylquinidinium Chloride apart from similar compounds is its specific stereochemistry and the presence of the benzyl group. These features contribute to its unique reactivity and binding properties, making it a valuable compound for various scientific applications.

Activité Biologique

N-Benzylquinidinium chloride, a quaternary ammonium compound, has garnered interest due to its potential biological activities, particularly in the context of cancer research and cellular toxicity. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure and Properties

N-Benzylquinidinium chloride is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The compound is part of a broader class of benzazolo[3,2-a]quinolinium salts that exhibit distinct biological activities.

Research indicates that N-benzylquinidinium chloride and its derivatives exert their biological effects primarily through the following mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in various cancer cell lines. This process involves mitochondrial dysfunction, activation of caspases, and generation of reactive oxygen species (ROS) .

- Cell Cycle Disruption : Studies have demonstrated that N-benzylquinidinium chloride can disrupt the cell cycle, leading to increased cell death in tumor cells .

- DNA Interaction : The compound forms adducts with DNA under hypoxic conditions, similar to well-known anticancer agents like ellipticine. This interaction is crucial for its cytotoxic effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-benzylquinidinium chloride:

Case Studies

- Apoptosis Induction in Cancer Cells : In a study examining the effects of various benzazolo[3,2-a]quinolinium salts, N-benzylquinidinium chloride was found to induce apoptosis in Toledo lymphoma cells. The study reported significant mitochondrial membrane potential loss and increased ROS levels, indicating a clear apoptotic pathway activation .

- Selectivity Against Tumor Cells : Another research focused on the selectivity of amino-substituted derivatives demonstrated that N-benzylquinidinium chloride exhibited higher toxicity towards cancer cells compared to normal lymphoblasts (Tk6), suggesting its potential as a targeted therapeutic agent .

- Fluorescent Properties for Cellular Tracking : The compound's fluorescent properties allow it to serve as a cellular marker in research settings. This feature aids in visualizing cellular interactions and monitoring therapeutic responses .

Propriétés

Numéro CAS |

77481-82-4 |

|---|---|

Formule moléculaire |

C27H31ClN2O2 |

Poids moléculaire |

451.0 g/mol |

Nom IUPAC |

(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1 |

Clé InChI |

JYDIJFKNXHPWBJ-CSAHVZPWSA-M |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.